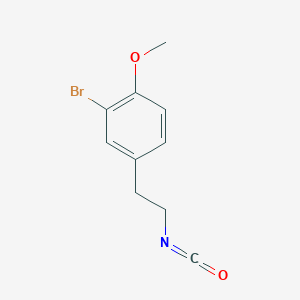

3-Bromo-4-methoxyphenethyl isocyanate

描述

Chemical Identity: 3-Bromo-4-methoxyphenethyl isocyanate (CAS: 480439-05-2) is an organobromine compound with the molecular formula C₁₀H₁₀BrNO₂. Its structural features include a bromine atom at the 3-position, a methoxy group at the 4-position, and an isocyanate (-NCO) functional group attached to a phenethyl backbone. Key identifiers include:

Predicted Physicochemical Properties:

Collision cross-section (CCS) data for ionized forms have been computationally predicted, including:

No experimental literature data on reactivity, toxicity, or applications are currently available for this compound.

属性

CAS 编号 |

480439-05-2 |

|---|---|

分子式 |

C10H10BrNO2 |

分子量 |

256.1 g/mol |

IUPAC 名称 |

2-bromo-4-(2-isocyanatoethyl)-1-methoxybenzene |

InChI |

InChI=1S/C10H10BrNO2/c1-14-10-3-2-8(6-9(10)11)4-5-12-7-13/h2-3,6H,4-5H2,1H3 |

InChI 键 |

RHXRLCFBTLXTSW-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CCN=C=O)Br |

规范 SMILES |

COC1=C(C=C(C=C1)CCN=C=O)Br |

产品来源 |

United States |

相似化合物的比较

Brominated Aromatic Isocyanates

The following compounds share bromine substitution on aromatic rings and isocyanate functionality, making them relevant for structural and functional comparisons:

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Differences |

|---|---|---|---|---|

| 3-Bromo-4-fluoroisocyanatomethylbenzene | 1186195-31-2 | C₈H₅BrFNO | 3-Br, 4-F, methyl-NCO | Fluorine substituent; smaller backbone |

| 3-Bromo-4-isocyanatothiophene | 937795-88-5 | C₅H₃BrNOS | Thiophene ring with Br and NCO | Heterocyclic (sulfur) ring system |

| 4-Bromo-2-chloro-6-methylphenyl isocyanate | 167951-51-1 | C₈H₅BrClNO | 4-Br, 2-Cl, 6-CH₃, phenyl-NCO | Chlorine and methyl groups; steric effects |

| 3-Bromophenyl isocyanate | 23138-55-8 | C₇H₄BrNO | 3-Br, phenyl-NCO | No methoxy or ethyl chain |

Key Observations :

Methoxy-Substituted Isocyanates

Compounds with methoxy groups but differing halogenation or backbone structures:

Comparison :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (-OCH₃) in the target compound vs. chloro (-Cl) in 3-chloro-4-methylphenyl isocyanate leads to divergent electronic environments, affecting reaction kinetics in urethane or urea formations .

Research and Industrial Relevance

- Synthetic Utility : Brominated isocyanates are intermediates in pharmaceuticals and agrochemicals. The phenethyl chain in 3-bromo-4-methoxyphenethyl isocyanate could enable tailored polymer crosslinking .

- Regulatory Constraints: Isocyanates face restrictions in foam production (e.g., Nordic Swan Ecolabel bans halogenated blowing agents), limiting industrial use in certain regions .

准备方法

Preparation of 3-Bromo-4-methoxyaniline Intermediate

A foundational step is the preparation of 3-bromo-4-methoxyaniline, which serves as the precursor to the phenethyl isocyanate.

Method Summary:

- Starting Material: p-Fluoronitrobenzene or p-nitrochlorobenzene.

- Step 1: Bromination — Introduction of bromine at the 3-position under controlled temperature (15–60 °C) using brominating agents such as bromine, bromate, or N-bromo-succinimide in acetic acid solvent.

- Step 2: Etherification — Nucleophilic substitution of the halogen (fluoro or chloro) by methoxide ion in methanol, using sodium methylate as base at 10–80 °C.

- Step 3: Nitro Reduction — Catalytic or chemical reduction of the nitro group to an amine using sodium dithionite or other reductants at 70–100 °C in aqueous medium.

Typical Yields and Conditions:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | p-Fluoronitrobenzene, acetic acid, 25–35 °C, N-bromo-succinimide | 90–91 | Reaction time 2–4.5 h, solid product isolated by filtration |

| Etherification | Methanol, sodium methylate, 10–40 °C | 96–97 | Reaction time 0.8–4 h, white cottony solid |

| Nitro Reduction | Water, Na2S2O4 or Na, 70–90 °C | 71–74 | Reaction time 5–10 h, yellow powder solid |

This three-step sequence leads to 3-bromo-4-methoxyaniline with an overall yield around 60–65% and high purity (99.9%) suitable for further transformations.

Conversion to 3-Bromo-4-methoxyphenethyl Isocyanate

Following the preparation of 3-bromo-4-methoxyaniline, the next crucial step is the synthesis of the phenethyl isocyanate derivative. This involves:

- Side-chain elongation to introduce the phenethyl moiety (–CH2–CH2–NH2).

- Isocyanate formation from the primary amine.

- Side-chain elongation: Typically achieved by reductive amination or nucleophilic substitution reactions starting from 3-bromo-4-methoxyaniline, using appropriate alkylating agents or via reduction of corresponding nitrostyrene intermediates.

- Isocyanate formation: Conversion of the primary amine group to isocyanate using reagents such as phosgene, triphosgene, or carbonyldiimidazole (CDI) under anhydrous conditions.

Due to the reactive and sensitive nature of isocyanates, the final step requires strict moisture control and often employs inert atmosphere techniques.

Detailed Reaction Conditions and Data Table for Phenethyl Isocyanate Formation

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Side-chain elongation | Alkyl halide or aldehyde + reductive amination (e.g., NaBH4) | 0–40 | 4–12 h | 70–85 | Requires controlled pH and inert atmosphere |

| Amine to isocyanate | Triphosgene or phosgene, base (e.g., triethylamine), dry solvent (e.g., dichloromethane) | 0–25 | 1–3 h | 80–90 | Anhydrous conditions critical |

Research Findings and Optimization Notes

- Bromination Step: Use of N-bromo-succinimide (NBS) provides controlled bromination with minimal side reactions and high regioselectivity at the 3-position.

- Etherification: Sodium methylate in methanol ensures efficient nucleophilic substitution with excellent yields.

- Nitro Reduction: Sodium dithionite or catalytic hydrogenation are effective; however, sodium dithionite offers a safer and scalable option for industrial synthesis.

- Isocyanate Formation: Triphosgene is preferred over phosgene due to safer handling and easier stoichiometric control.

- Purification: Each intermediate is isolated by filtration and washing with cold water to remove impurities, followed by drying under vacuum to obtain high-purity solids.

Summary Table of Preparation Methods

| Intermediate/Step | Starting Material | Key Reagents | Conditions (°C, Time) | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 3-Bromo-4-fluoronitrobenzene | p-Fluoronitrobenzene | N-bromo-succinimide, acetic acid | 25–35 °C, 2–4.5 h | ~90 | Bromination step |

| 3-Bromo-4-methoxynitrobenzene | Above intermediate | Sodium methylate, methanol | 10–40 °C, 0.8–4 h | ~96 | Etherification step |

| 3-Bromo-4-methoxyaniline | Above intermediate | Sodium dithionite or Na, water | 70–90 °C, 5–10 h | ~72 | Nitro reduction step |

| 3-Bromo-4-methoxyphenethylamine | 3-Bromo-4-methoxyaniline | Alkyl halide/aldehyde + reductive amination | 0–40 °C, 4–12 h | 70–85 | Side-chain elongation |

| This compound | 3-Bromo-4-methoxyphenethylamine | Triphosgene, base, dry solvent | 0–25 °C, 1–3 h | 80–90 | Isocyanate formation |

常见问题

Q. How can conflicting reports on the compound’s reactivity in Diels-Alder cycloadditions be reconciled?

- Methodological Answer : Discrepancies may stem from diene electronic profiles. Test with electron-rich dienes (e.g., anthracene) vs. electron-poor (e.g., maleic anhydride) under thermal (80°C) vs. microwave (100°C, 300W) conditions. Characterize adducts via X-ray crystallography. Computational studies (NBO analysis) clarify orbital interactions driving reactivity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。